molecular formula C15H9BrN2O6S2 B11632031 {(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11632031
M. Wt: 457.3 g/mol
InChI Key: SWOKAQQELMGXBW-QXMHVHEDSA-N
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Description

2-{5-[(3Z)-5-BROMO-1-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID is a complex organic compound with a unique structure that includes bromine, carboxymethyl, oxo, dihydroindole, and thiazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3Z)-5-BROMO-1-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the bromine and carboxymethyl groups. The final steps involve the formation of the thiazolidine ring and the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3Z)-5-BROMO-1-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{5-[(3Z)-5-BROMO-1-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(3Z)-5-BROMO-1-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Properties

Molecular Formula

C15H9BrN2O6S2

Molecular Weight

457.3 g/mol

IUPAC Name

2-[(3Z)-5-bromo-3-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C15H9BrN2O6S2/c16-6-1-2-8-7(3-6)11(13(23)17(8)4-9(19)20)12-14(24)18(5-10(21)22)15(25)26-12/h1-3H,4-5H2,(H,19,20)(H,21,22)/b12-11-

InChI Key

SWOKAQQELMGXBW-QXMHVHEDSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C(=O)N2CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C(=O)N(C(=S)S3)CC(=O)O)C(=O)N2CC(=O)O

Origin of Product

United States

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